![molecular formula C22H34N4O6 B5107810 4,4'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(1-piperazinecarbaldehyde)](/img/structure/B5107810.png)

4,4'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(1-piperazinecarbaldehyde)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

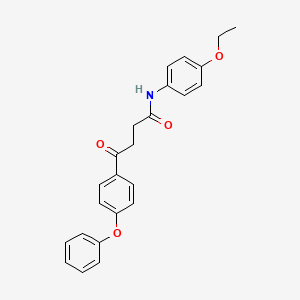

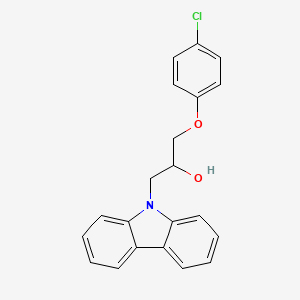

The compound “4,4’-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(1-piperazinecarbaldehyde)” is a complex organic molecule. It contains two piperazine rings, each attached to a phenyl ring through an ether linkage . The phenyl rings are further connected through a 1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)] linker .

Molecular Structure Analysis

The molecular formula of the compound is C22H34N4O6 . It has a complex structure with multiple ether and amine linkages . The presence of these functional groups contributes to the compound’s reactivity and potential applications.Scientific Research Applications

Hydrogel Networks

PhDA has been employed in the synthesis of hydrogels. These three-dimensional networks can absorb large amounts of water while maintaining their structural integrity. Researchers have investigated PhDA-based hydrogels for drug delivery, wound healing, and tissue engineering due to their biocompatibility and tunable properties .

Phthalonitrile Derivatives and Cobalt Complexes

PhDA derivatives have been explored in the synthesis of phthalonitriles. These compounds serve as precursors for cobalt phthalocyaninates, which find applications in catalysis, sensors, and organic electronics. The spectral properties of these complexes in various solvents have been studied .

Manganese Complexes with Variable N-Donor Ligands

PhDA-based ligands have been combined with manganese ions to create diverse coordination complexes. These complexes exhibit structural diversity and magnetic properties. Researchers have investigated their potential in molecular magnets and spin-crossover materials .

Mechanism of Action

Mode of Action

It’s known that the compound contains two ether units and two active amino units, which suggests a high chemical reactivity .

Biochemical Pathways

The compound’s structure suggests it could potentially interact with various biochemical pathways due to its high reactivity .

Pharmacokinetics

The compound is poorly soluble in water but soluble in strong polar organic solvents such as dimethyl sulfoxide and N,N-dimethylformamide .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include temperature and solvent. The compound is stable at room temperature but may decompose at high temperatures . Its solubility in different solvents may also affect its bioavailability and efficacy .

properties

IUPAC Name |

4-[3-[4-[3-(4-formylpiperazin-1-yl)-2-hydroxypropoxy]phenoxy]-2-hydroxypropyl]piperazine-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O6/c27-17-25-9-5-23(6-10-25)13-19(29)15-31-21-1-2-22(4-3-21)32-16-20(30)14-24-7-11-26(18-28)12-8-24/h1-4,17-20,29-30H,5-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWNNRHATBVDSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=C(C=C2)OCC(CN3CCN(CC3)C=O)O)O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[(2-bromo-4-methylphenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5107728.png)

![N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5107751.png)

![[1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5107774.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5107791.png)

![N-(1-{1-[3-(3-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5107805.png)

![2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5107812.png)

![N-benzyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5107820.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B5107827.png)

![2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5107842.png)